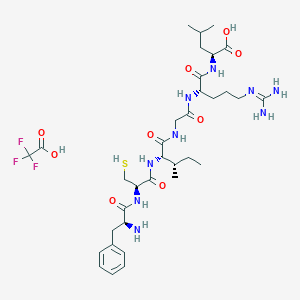

AT-1002 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVTZXDTPSAPFV-CACDTQBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54F3N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AT-1002 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002 trifluoroacetate (TFA) is a synthetic, six-amino-acid peptide engineered as a potent and reversible regulator of epithelial and endothelial tight junctions (TJs). Derived from the active domain of Vibrio cholerae's Zonula occludens toxin (Zot), AT-1002 acts as a zonulin receptor agonist to transiently increase paracellular permeability. This action facilitates the transepithelial transport of molecules that would otherwise have poor bioavailability. This document provides a comprehensive overview of the molecular mechanism of AT-1002, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Molecular Profile

AT-1002 is a hexapeptide with the following primary structure:

-

Origin: Synthetic fragment corresponding to the active domain of Zonula occludens toxin (Zot)[1][3][4][5][6]

-

Molecular Formula (TFA Salt): C₃₄H₅₄F₃N₉O₉S[7]

-

Molecular Weight (TFA Salt): 821.91 g/mol

-

Formulation Note: The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). The TFA salt typically enhances the peptide's water solubility and stability without altering its biological activity at equivalent molar concentrations[2][8].

Mechanism of Action: Signaling Cascade

AT-1002 transiently opens intercellular tight junctions through a well-defined signaling cascade, primarily investigated in Caco-2 intestinal epithelial cells. The mechanism can be dissected into several key stages:

Receptor Binding and Activation

AT-1002 functions as an agonist of the zonulin pathway, which is endogenously involved in regulating intestinal permeability.[9] The peptide's sequence (FCIGRL) bears a structural resemblance to the activating peptide motif for Protease-Activated Receptor 2 (PAR2) (SLIGRL).[10] It is proposed that AT-1002 binds to and activates PAR2 on the apical surface of epithelial cells, initiating the downstream signaling cascade.[10] Studies have demonstrated that AT-1002 binds with high affinity to its receptor on Caco-2 cells.[11]

Intracellular Signal Transduction

Upon receptor activation, AT-1002 triggers a series of intracellular phosphorylation events. Key kinases implicated in this pathway are:

-

Src Kinase Activation: Treatment with AT-1002 leads to the rapid activation of Src, a non-receptor tyrosine kinase.[4][12]

-

MAP Kinase Activation: Downstream of Src, the Mitogen-Activated Protein (MAP) kinase pathway is also activated.[4][12]

Tight Junction Protein Modification and Disassembly

The activation of these kinase cascades converges on the core proteins of the tight junction complex, leading to its disassembly:

-

ZO-1 Phosphorylation: AT-1002 induces the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a critical scaffolding protein that links transmembrane TJ proteins (like occludin and claudins) to the actin cytoskeleton.[4][12]

-

ZO-1 Redistribution: Following phosphorylation, ZO-1 delocalizes and redistributes away from the cell-cell junctions.[4][12] Immunofluorescence studies show that treatment with AT-1002 causes the typical continuous, "chicken-wire" staining of ZO-1 at cell borders to become discontinuous and diffuse.[13]

-

Actin Cytoskeleton Rearrangement: The dissociation of ZO-1 from the junctional complex leads to a reorganization of the perijunctional F-actin ring, a key structural component that maintains the tension and integrity of the tight junction seal.[4][12]

This sequence of events culminates in the transient and reversible opening of the paracellular pathway.

Quantitative Data

The functional consequence of AT-1002's mechanism of action is a measurable and reversible increase in paracellular permeability.

Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers

| Parameter Measured | Treatment Conditions | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | Apical application, 3-hour treatment | Dose-dependent decrease | [4][14] |

| Lucifer Yellow (LY) Permeability | Apical application, post-TEER measurement | Substantial, dose-dependent increase | [4][14] |

| ZO-1 Junctional Fluorescence | 3-hour treatment | Decrease to 40% of control levels | [13] |

| Cell Viability (ATP Content) | Up to 3 hours of exposure (≤ 5 mg/mL) | No effect on cell viability | [8][15][16] |

| Cell Viability (ATP Content) | 24 hours of exposure (≥ 2.5 mg/mL) | Reduced cell viability (reversible upon washout) | [8][15][16] |

Table 2: In Vivo Effects of AT-1002 Co-administration in Rats

| Co-administered Drug | AT-1002 Dose | Route | Pharmacokinetic Enhancement | Reference |

| Salmon Calcitonin | 1 mg | Intratracheal | 5.2-fold increase in AUC | [4][12] |

| Cyclosporin A | 10 and 40 mg/kg | Intraduodenal | 1.6 to 2.1-fold increase in AUC₀₋₁₂₀ min | [3][6] |

| Mannitol | 2.5 mg/kg (C-terminal amidated form) | Nasal | 3.6-fold increase in AUC₀₋₃₆₀ min | [12] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of AT-1002.

Caco-2 Cell Culture and Monolayer Formation

-

Cell Line: Caco-2 cells, a human colorectal adenocarcinoma line, are used.

-

Seeding: Cells are seeded onto semipermeable filter inserts (e.g., 0.4 µm pore size Transwell® inserts) in 24-well plates at a density of approximately 1 x 10⁵ cells/cm².[11]

-

Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Differentiation: The cells are cultured for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized epithelial monolayer with well-established tight junctions.[1][2] The medium is replaced every 2-3 days.

Transepithelial Electrical Resistance (TEER) Measurement

-

Instrumentation: A voltohmmeter equipped with "chopstick" electrodes (e.g., Millicell-ERS) is used.[8][11]

-

Equilibration: Before measurement, cell monolayers are washed gently with a pre-warmed (37°C) buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). The buffer volume is typically ~400 µL in the apical (upper) chamber and ~750 µL in the basolateral (lower) chamber.[11]

-

Measurement: The electrodes are placed with the shorter tip in the apical chamber and the longer tip in the basolateral chamber. The resistance reading (in Ω) is recorded once stable.

-

Calculation: The final TEER value is calculated by subtracting the resistance of a blank filter insert (without cells) from the measured resistance and then multiplying by the surface area of the filter (in cm²). The result is expressed as Ω·cm².[8]

-

TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

-

-

Treatment: For AT-1002 experiments, the peptide is added to the apical chamber, and TEER is monitored at specified time points (e.g., 3 hours).[4]

Paracellular Permeability (Lucifer Yellow) Assay

-

Preparation: Following TEER measurements, the apical solution is replaced with a solution containing the paracellular marker Lucifer Yellow (LY) (e.g., 100 µM in HBSS). Fresh buffer without LY is added to the basolateral chamber.[9]

-

Incubation: The plate is incubated at 37°C for 1-2 hours, often with gentle shaking.[9]

-

Sampling: At the end of the incubation period, a sample is collected from the basolateral chamber.

-

Quantification: The fluorescence of the basolateral sample is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

-

Analysis: The amount of LY that has permeated the monolayer is quantified against a standard curve. This can be used to calculate the apparent permeability coefficient (Papp).

Immunofluorescence Staining for ZO-1 and Actin

-

Cell Treatment: Caco-2 monolayers grown on permeable filters are treated with AT-1002 (e.g., 5 mg/mL for 3 hours) or a control vehicle.[13]

-

Fixation: Cells are washed with PBS and fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular proteins.

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

-

Secondary Antibody & Actin Staining: After washing, cells are incubated for 1 hour at room temperature in the dark with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 568 phalloidin) to stain F-actin.

-

Mounting and Imaging: The filter membrane is cut out, mounted on a glass slide with mounting medium containing DAPI (to stain nuclei), and imaged using a confocal fluorescence microscope.[5]

Kinase Activation Assays (General Protocol)

-

Cell Lysis: Caco-2 cells are treated with AT-1002 for various short time points (e.g., 0, 5, 15, 30 minutes). The reaction is stopped by washing with ice-cold PBS, and cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of Src (e.g., anti-phospho-Src Tyr416) or MAP kinases (e.g., anti-phospho-p44/42 MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective kinases.

-

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. youtube.com [youtube.com]

- 11. culturecollections.org.uk [culturecollections.org.uk]

- 12. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oyc.co.jp [oyc.co.jp]

- 16. Absorption of human calcitonin across the rat colon in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AT-1002 TFA: A Technical Guide to Its Function as a Tight Junction Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers.[1][2] Derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT), AT-1002 functions as a zonulin agonist, initiating a signaling cascade that leads to the opening of tight junctions.[1][3] This mechanism of action makes AT-1002 a valuable tool for enhancing the absorption and delivery of therapeutic molecules across biological barriers. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on paracellular permeability, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: The Zonulin Pathway

AT-1002 mimics the action of zonulin, a human protein that physiologically regulates intestinal permeability.[3] As a zonulin agonist, AT-1002 binds to a specific receptor on the apical surface of epithelial cells, initiating a cascade of intracellular events that culminate in the disassembly of tight junction protein complexes and a subsequent increase in paracellular transport.[1][3]

Signaling Pathway of AT-1002

The binding of AT-1002 to its receptor, identified as the Protease-Activated Receptor 2 (PAR2), triggers a signaling pathway that involves several key intracellular mediators.[3] This leads to the phosphorylation and redistribution of key tight junction proteins, primarily Zonula Occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[1][2]

The key steps in the signaling cascade are as follows:

-

Receptor Binding: AT-1002 binds to and activates PAR2 on the apical membrane of epithelial cells.[3]

-

PKCα Activation: This receptor activation leads to the stimulation of Protein Kinase C alpha (PKCα).[3]

-

ZO-1 and Myosin 1C Phosphorylation: PKCα then phosphorylates serine and threonine residues on ZO-1 and Myosin 1C.[3]

-

Protein-Protein Interaction Disruption: The phosphorylation of ZO-1 leads to its disengagement from its binding partners, occludin and claudin 1.[3]

-

Actin Cytoskeleton Rearrangement: The signaling cascade also involves the activation of src and mitogen-activated protein (MAP) kinase pathways, leading to the rearrangement of actin filaments.[1]

-

Tight Junction Opening: The collective result of these events is the disassembly of the tight junction complex, leading to an increase in paracellular permeability.[1][3]

Quantitative Data on Paracellular Permeability

The modulatory effect of AT-1002 on tight junctions has been quantified in vitro using Caco-2 cell monolayers, a widely accepted model of the intestinal epithelial barrier. The key parameters measured are the Transepithelial Electrical Resistance (TEER), which is an indicator of ion flow across the monolayer, and the permeability to paracellular markers like Lucifer Yellow.

In Vitro Effects on Caco-2 Monolayers

| AT-1002 Concentration | TEER (% of Control) | Lucifer Yellow Permeability (Fold Increase) | Reference |

| 0.5 mg/mL | ~75% | Not Reported | [4] |

| 1 mg/mL | ~60% | Not Reported | [4] |

| 2.5 mg/mL | ~40% | Not Reported | [4] |

| 5 mg/mL | ~25% | ~40-fold | [4] |

Table 1: Dose-dependent effect of AT-1002 on TEER and Lucifer Yellow permeability in Caco-2 cell monolayers after 3 hours of apical treatment.[4]

In Vivo Drug Absorption Enhancement

The ability of AT-1002 to increase paracellular permeability in vivo has been demonstrated by its capacity to enhance the systemic absorption of co-administered therapeutic agents.

| Co-administered Drug | AT-1002 Dose | Fold Increase in AUC | Animal Model | Reference |

| Salmon Calcitonin | 1 mg | 5.2 | Rat | [1] |

| Cyclosporin A | 10 mg/kg | 1.64 - 2.14 | Rat | [5] |

| Cyclosporin A | 40 mg/kg | 1.64 - 2.14 | Rat | [5] |

| Mannitol | 5 mg/kg | 2.17 | Rat (nasal) | [6] |

Table 2: In vivo enhancement of drug absorption by co-administration of AT-1002.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A representative workflow for evaluating the effect of AT-1002 on Caco-2 cell monolayers is depicted below.

1. Cell Culture:

-

Cell Line: Caco-2 cells (passage number 20-50 is commonly used).[7]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[7]

-

Seeding: Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm² onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size).[8]

-

Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.[7]

2. Transepithelial Electrical Resistance (TEER) Measurement:

-

Instrumentation: Use an epithelial volt-ohm meter (e.g., Millicell® ERS-2).

-

Procedure:

-

Equilibrate the Transwell plates to room temperature.

-

Measure the resistance of a blank insert containing only culture medium.

-

Measure the resistance of each Transwell insert with the Caco-2 monolayer.

-

Calculate the TEER value by subtracting the blank resistance from the monolayer resistance and multiplying by the surface area of the insert (Ω·cm²).

-

Monolayers with TEER values >300 Ω·cm² are typically considered suitable for permeability experiments.[7]

-

-

AT-1002 Treatment:

-

Replace the apical medium with fresh medium containing the desired concentration of this compound (e.g., 0.5, 1, 2.5, 5 mg/mL).[4]

-

Incubate for the desired time (e.g., 3 hours).[4]

-

Measure TEER at the end of the incubation period and express the results as a percentage of the initial TEER or as a percentage of the vehicle-treated control.[4]

-

3. Lucifer Yellow (LY) Paracellular Permeability Assay:

-

Reagents:

-

Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Lucifer Yellow CH, lithium salt solution (e.g., 100 µM in transport buffer).

-

-

Procedure:

-

After the TEER measurement following AT-1002 treatment, wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the Lucifer Yellow solution to the apical chamber of the Transwell insert.

-

Add fresh transport buffer to the basolateral chamber.

-

Incubate the plate at 37°C on an orbital shaker for 1-2 hours.[9]

-

Collect samples from the basolateral chamber at specified time points.

-

Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of Lucifer Yellow in the basolateral chamber (µg/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of Lucifer Yellow in the apical chamber (µg/mL).

-

-

Conclusion

This compound is a well-characterized tight junction modulator that acts as a zonulin agonist to reversibly increase paracellular permeability. Its mechanism of action, involving the PAR2-PKCα signaling pathway and subsequent disruption of tight junction protein complexes, provides a clear basis for its function. The quantitative data from in vitro and in vivo studies demonstrate its potential as a powerful tool for enhancing the delivery of a wide range of therapeutic molecules. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and utilize the properties of AT-1002 in their drug development programs.

References

- 1. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The active Zot domain (aa 288-293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

AT-1002 TFA: An In-depth Technical Guide on a Potent Tight Junction Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of AT-1002 TFA, a synthetic hexapeptide that has garnered significant interest for its ability to reversibly modulate tight junctions. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

AT-1002 is a synthetic peptide with the amino acid sequence H-Phe-Cys-Ile-Gly-Arg-Leu-OH[1]. It is a fragment of the Vibrio cholerae zonula occludens toxin (Zot) and retains the permeating effect of the parent toxin on intercellular tight junctions[2]. The "TFA" designation refers to trifluoroacetic acid, which is commonly used as a counterion in the purification of synthetic peptides, often enhancing their solubility and stability[2][3].

Chemical Structure

The chemical structure of the AT-1002 peptide is as follows:

H-Phe-Cys-Ile-Gly-Arg-Leu-OH

Chemical Properties

A summary of the key chemical properties of AT-1002 and its TFA salt is presented in the table below.

| Property | Value | Source |

| AT-1002 (Free Peptide) | ||

| Molecular Formula | C₃₂H₅₃N₉O₇S | [2] |

| Molecular Weight | 707.89 g/mol | [2] |

| Amino Acid Sequence | H-Phe-Cys-Ile-Gly-Arg-Leu-OH | [1] |

| This compound Salt | ||

| Molecular Formula | C₃₄H₅₄F₃N₉O₉S | MedChemExpress |

| Molecular Weight | 821.91 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: ≥ 33.33 mg/mL (requires sonication), H₂O: 1 mg/mL (requires sonication) | MedChemExpress |

Mechanism of Action

AT-1002 exerts its biological effect by transiently opening the tight junctions between epithelial cells, thereby increasing paracellular permeability[4]. This mechanism is initiated by the interaction of AT-1002 with a specific, yet to be fully characterized, receptor on the surface of epithelial cells[5][6]. This interaction triggers a complex intracellular signaling cascade, as detailed below.

Signaling Pathway

The binding of AT-1002 to its receptor activates Src and Mitogen-Activated Protein (MAP) kinase pathways[7][8]. This leads to an increase in the tyrosine phosphorylation of Zonula Occludens-1 (ZO-1), a key scaffolding protein in the tight junction complex[7][9]. The phosphorylation of ZO-1, along with serine/threonine phosphorylation, results in its redistribution away from the cell junctions[7][10]. This displacement of ZO-1 from the tight junction plaque leads to a rearrangement of the actin cytoskeleton, causing the dissolution of central stress fibers[7][11]. Ultimately, this cascade of events results in the disassembly of tight junctions and an increase in paracellular permeability[7].

References

- 1. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT1002 peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

AT-1002 TFA: A Technical Guide to a Novel Tight Junction Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) derived from Vibrio cholerae's Zonula occludens toxin (Zot).[1][2][3] It acts as a potent and reversible regulator of tight junctions, the primary determinants of paracellular permeability in epithelial and endothelial cell layers. By transiently opening these junctions, this compound presents a promising strategy for enhancing the oral bioavailability and systemic delivery of poorly absorbed therapeutic agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Development

AT-1002 was identified through structure-function analyses of the Zonula occludens toxin. Zot, a 45-kDa protein, was known to reversibly open tight junctions.[2][4] Further research localized this biological activity to a specific fragment of the toxin. AT-1002 represents the minimal active domain of Zot, a six-amino-acid peptide that retains the permeating effect on intercellular tight junctions.[1][3] Its small size and synthetic nature offer advantages in terms of manufacturing and formulation development.

Mechanism of Action

This compound exerts its effects on tight junctions through a complex intracellular signaling cascade. The proposed mechanism involves the following key steps:

-

Receptor Interaction: While the specific receptor is not fully elucidated, it is believed that AT-1002 interacts with a receptor on the apical surface of epithelial cells, possibly a protease-activated receptor (PAR).

-

Intracellular Signaling Activation: This interaction triggers the activation of intracellular signaling pathways, including Src and mitogen-activated protein (MAP) kinases.[1][5]

-

ZO-1 Phosphorylation and Redistribution: A crucial downstream event is the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex.[1] This phosphorylation leads to the redistribution of ZO-1 away from the cell junctions.[1][5]

-

Actin Cytoskeleton Rearrangement: AT-1002 induces a rearrangement of the actin cytoskeleton, which is intricately linked to the structure and function of tight junctions.[1][5]

-

Tight Junction Disassembly and Increased Permeability: The culmination of these events is the transient and reversible disassembly of tight junctions, leading to an increase in paracellular permeability. This allows for the passage of molecules that would otherwise be excluded.

Quantitative Data

The effects of this compound on epithelial barrier function have been quantified in various in vitro and in vivo studies.

| In Vitro Parameter | Cell Line | AT-1002 Concentration | Effect | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | 5 mg/mL | Reversible reduction | [1] |

| Lucifer Yellow Permeability | Caco-2 | 5 mg/mL | Increased permeability | [1] |

| Ardeparin Permeability | Caco-2 | 0.025% | ~2-fold increase | [4] |

| Cell Viability (3 hours) | Caco-2 | up to 5 mg/mL | No effect | |

| Cell Viability (24 hours) | Caco-2 | ≥ 2.5 mg/mL | Reduced viability |

| In Vivo Study | Animal Model | Co-administered Drug | AT-1002 Dose | Effect on Bioavailability | Reference |

| Oral Absorption | Rat | Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC | [1] |

| Oral Absorption | Rat | Ardeparin | 100 µg/kg | Significantly increased Frelative/s.c ~20.5% | [4] |

| Intraduodenal Absorption | Rat | Cyclosporin A | 10 and 40 mg/kg | 1.64 to 2.14-fold increase in AUC | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation for Permeability Assays

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

-

Differentiation: The cells are maintained for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions. The culture medium is changed every 2-3 days.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.

Transepithelial Electrical Resistance (TEER) Measurement

-

Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.

-

Procedure:

-

Equilibrate the Caco-2 monolayers in fresh culture medium at room temperature for 30 minutes.

-

Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank insert without cells to determine the background resistance.

-

Calculate the TEER value (in Ω·cm2) by subtracting the background resistance from the resistance of the cell monolayer and multiplying by the surface area of the insert.

-

Paracellular Permeability Assay (Lucifer Yellow Flux)

-

Preparation: Caco-2 monolayers with acceptable TEER values are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Treatment: The apical medium is replaced with HBSS containing this compound at the desired concentration. A control group without AT-1002 is also included.

-

Addition of Marker: Lucifer Yellow is added to the apical compartment to a final concentration of 100 µM.

-

Incubation: The plates are incubated at 37°C on an orbital shaker.

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment. The volume removed is replaced with fresh HBSS.

-

Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of Lucifer Yellow in the apical compartment.

Immunofluorescence Staining of ZO-1

-

Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with this compound as described above.

-

Fixation and Permeabilization: The cell monolayers are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: The monolayers are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: The permeable supports are cut from the inserts, mounted on glass slides with a mounting medium containing DAPI (to stain nuclei), and imaged using a confocal microscope.

Western Blotting for Phosphorylated Src and JNK

-

Cell Lysis: Caco-2 cells are treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated JNK (p-JNK), and total JNK.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Intestinal Permeability Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Formulation: The therapeutic agent (e.g., salmon calcitonin) is formulated with or without this compound in an appropriate vehicle.

-

Administration: The formulations are administered orally or intraduodenally to the rats.

-

Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or another appropriate site.

-

Plasma Analysis: The concentration of the therapeutic agent in the plasma samples is quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) are calculated to assess the effect of this compound on drug absorption.

Conclusion

This compound is a promising peptide-based absorption enhancer that reversibly modulates tight junctions through a well-defined signaling pathway. The in vitro and in vivo data demonstrate its potential to significantly improve the oral bioavailability of a range of therapeutic molecules. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this novel tight junction modulator.

References

- 1. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 4. Standardization of the lactulose-mannitol test in rats: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

AT-1002 TFA: A Technical Guide to its Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic 6-mer peptide that acts as a potent and reversible regulator of tight junctions, leading to enhanced paracellular absorption.[1] Derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT), AT-1002 holds significant promise as a transient permeability enhancer for the oral delivery of macromolecules and as a therapeutic agent in conditions characterized by dysfunctional epithelial barriers.[1][2] This technical guide provides an in-depth overview of the target proteins and signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by transiently disassembling tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers. This is achieved through a cascade of intracellular signaling events initiated at the cell membrane, leading to the reorganization of key tight junction proteins and the actin cytoskeleton.

Target Proteins

The primary molecular target of this compound within the tight junction complex is Zonula occludens-1 (ZO-1) .[1]

-

ZO-1 Redistribution: Treatment of epithelial cells with AT-1002 leads to the redistribution of ZO-1 away from the cell junctions.[1]

-

ZO-1 Tyrosine Phosphorylation: AT-1002 induces an increase in the tyrosine phosphorylation of ZO-1.[1]

While direct binding to a specific cell surface receptor has not been definitively elucidated, the structural similarity of AT-1002 to the Protease-Activated Receptor 2 (PAR2) activating peptide tethering motif (FCIGRL vs. SLIGRL) suggests a potential interaction with this receptor to initiate downstream signaling.[2][3]

Signaling Pathways

This compound activates intracellular signaling cascades that converge on the regulation of the actin cytoskeleton, a critical component for maintaining tight junction integrity. The two primary pathways implicated are:

-

Src Kinase Pathway: AT-1002 treatment leads to the activation of Src, a non-receptor tyrosine kinase.[1]

-

Mitogen-Activated Protein (MAP) Kinase Pathway: The MAP kinase signaling cascade is also activated in response to AT-1002.[1]

The activation of these pathways culminates in the rearrangement of actin filaments , leading to the disassembly of tight junctions and a subsequent increase in paracellular permeability.[1]

Signaling Pathway Diagram

Caption: this compound Signaling Cascade.

Quantitative Data

The functional consequences of this compound's activity on epithelial barrier function have been quantified in both in vitro and in vivo models.

In Vitro Effects on Caco-2 Cell Monolayers

| Parameter | Concentration of AT-1002 | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | 0.5 mg/mL | ~40% decrease from baseline | [1] |

| 1.0 mg/mL | ~60% decrease from baseline | [1] | |

| 2.5 mg/mL | ~80% decrease from baseline | [1] | |

| Lucifer Yellow Permeability | 2.5 mg/mL | ~15-fold increase over control | [1] |

| 5.0 mg/mL | ~40-fold increase over control | [1] | |

| Cell Viability (3-hour exposure) | up to 5 mg/mL | No effect on cell viability | [1] |

| Cell Viability (24-hour exposure) | ≥ 2.5 mg/mL | Reduced cell viability | [1] |

In Vivo Effects in a Rat Model

| Co-administered Drug | AT-1002 Dose | Result | Reference |

| Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC compared to control | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the study by Gopalakrishnan et al. (2009) and standard laboratory procedures.

Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 Cells

Objective: To measure the effect of AT-1002 on the integrity of Caco-2 cell monolayers.

Materials:

-

Caco-2 cells

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Scrambled peptide control

-

EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

Procedure:

-

Seed Caco-2 cells onto Transwell permeable supports at a density of 6 x 104 cells/cm2.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

Prior to the experiment, replace the culture medium with fresh, pre-warmed medium.

-

Measure the baseline TEER of each Transwell insert. The resistance of a blank insert should be subtracted from the measured resistance.

-

Add this compound to the apical compartment of the Transwells at the desired concentrations (e.g., 0.5, 1.0, 2.5 mg/mL). Use a scrambled peptide as a negative control.

-

Incubate the cells for a specified time (e.g., 3 hours) at 37°C in a 5% CO2 incubator.

-

At the end of the incubation period, measure the TEER again.

-

Calculate the change in TEER relative to the baseline measurement.

Paracellular Permeability Assay (Lucifer Yellow)

Objective: To quantify the effect of AT-1002 on the paracellular permeability of Caco-2 cell monolayers.

Materials:

-

Caco-2 cell monolayers on Transwell inserts (prepared as above)

-

This compound

-

Lucifer Yellow (LY) solution (e.g., 100 µM in transport buffer)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorometer

Procedure:

-

Treat the Caco-2 monolayers with AT-1002 as described in the TEER protocol.

-

After the incubation period, wash the monolayers with pre-warmed transport buffer.

-

Add the Lucifer Yellow solution to the apical compartment.

-

Add fresh transport buffer to the basolateral compartment.

-

Incubate for 1 hour at 37°C.

-

Collect samples from the basolateral compartment.

-

Measure the fluorescence of the samples using a fluorometer (excitation ~428 nm, emission ~536 nm).

-

Calculate the apparent permeability coefficient (Papp).

Immunofluorescence Staining for ZO-1

Objective: To visualize the effect of AT-1002 on the localization of ZO-1.

Materials:

-

Caco-2 cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-ZO-1

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat Caco-2 cells with AT-1002 for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-ZO-1 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of ZO-1 using a fluorescence microscope.

Western Blotting for Phosphorylated Src and MAPK

Objective: To detect the activation of Src and MAPK pathways upon AT-1002 treatment.

Materials:

-

Caco-2 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Src, anti-total-Src, anti-phospho-MAPK, anti-total-MAPK

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat Caco-2 cells with AT-1002 for various time points.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

F-Actin Staining

Objective: To visualize the rearrangement of the actin cytoskeleton after AT-1002 treatment.

Materials:

-

Caco-2 cells on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Follow steps 1-6 of the immunofluorescence protocol for fixation and permeabilization.

-

Incubate the cells with fluorescently-labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI.

-

Mount the coverslips and visualize the actin filaments using a fluorescence microscope.

Experimental Workflow Diagram

Caption: Key Experimental Workflows for this compound.

Conclusion

This compound represents a promising molecule for modulating epithelial permeability through a well-defined mechanism of action involving the targeting of ZO-1 and the activation of Src and MAPK signaling pathways, ultimately leading to the reversible disassembly of tight junctions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies to precisely identify the direct cell surface receptor and to fully characterize the downstream effectors of the signaling cascade will provide even greater insight into the pharmacology of this novel tight junction regulator.

References

AT-1002 TFA in Drug Delivery: A Technical Guide to Enhancing Paracellular Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002, also known as larazotide acetate, is a synthetic octapeptide that acts as a transient and reversible tight junction regulator. By competitively inhibiting zonulin, a key protein that modulates intestinal permeability, AT-1002 presents a promising strategy for enhancing the oral bioavailability of poorly absorbed therapeutic agents. This technical guide provides an in-depth overview of the research applications of AT-1002 TFA in drug delivery, focusing on its mechanism of action, quantitative data from co-administration studies, and detailed experimental protocols for its evaluation.

Introduction: The Challenge of Oral Drug Delivery

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, the intestinal epithelium forms a formidable barrier, significantly limiting the absorption of many therapeutic compounds, particularly macromolecules and hydrophilic drugs. The primary pathway for the absorption of these molecules is the paracellular route, which is governed by the intricate network of proteins that form tight junctions between adjacent epithelial cells.

Zonulin, a human protein analogue of the Vibrio cholerae Zonula occludens toxin (Zot), has been identified as a key physiological modulator of tight junction permeability.[1] Elevated levels of zonulin can lead to the disassembly of tight junction complexes, resulting in increased intestinal permeability, a phenomenon often referred to as "leaky gut".[2]

AT-1002 (larazotide acetate) is an investigational drug that acts as a zonulin antagonist.[3] By preventing zonulin from binding to its receptor on the surface of intestinal epithelial cells, AT-1002 inhibits the signaling cascade that leads to the opening of tight junctions.[4] This mechanism of action has been primarily investigated for the treatment of celiac disease, where it aims to prevent the passage of immunogenic gluten peptides across the intestinal barrier.[3] Beyond celiac disease, the ability of AT-1002 to transiently and safely modulate paracellular permeability opens up significant opportunities for its use as a drug delivery enhancer for a wide range of therapeutic agents with poor oral bioavailability.

Mechanism of Action: The Zonulin Pathway and AT-1002 Intervention

The regulation of tight junctions by zonulin is a complex process involving a series of intracellular signaling events. AT-1002 exerts its effect by competitively inhibiting the initial step in this cascade.

The Zonulin Signaling Pathway:

-

Stimuli and Zonulin Release: The ingestion of certain stimuli, such as gliadin (a component of gluten) in genetically predisposed individuals, or the presence of specific gut bacteria, triggers the release of zonulin from intestinal epithelial cells into the lumen.[5]

-

Receptor Binding: Zonulin binds to its receptors on the apical surface of intestinal epithelial cells, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[4][6]

-

Signal Transduction: This binding initiates an intracellular signaling cascade that involves the activation of protein kinase C (PKC).[1]

-

Cytoskeletal Rearrangement: The signaling cascade leads to the phosphorylation of tight junction proteins, such as zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[7]

-

Tight Junction Disassembly: These molecular changes result in the disassembly of the tight junction complex, leading to an increase in paracellular permeability.[4]

AT-1002 as a Zonulin Antagonist:

AT-1002 is a synthetic peptide with a structure derived from a protein secreted by Vibrio cholerae.[4] It acts as a competitive antagonist at the zonulin receptor.[2] By binding to the receptor, AT-1002 prevents zonulin from initiating the signaling cascade, thereby preserving the integrity of the tight junctions and preventing the increase in paracellular permeability.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tricellulin forms a barrier to macromolecules in tricellular tight junctions without affecting ion permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversible increase in tight junction permeability to macromolecules in rat ileal mucosa in vitro by sodium caprate, a constituent of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for AT-1002 TFA in In Vitro Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is the trifluoroacetate salt of AT-1002, a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions. By transiently increasing paracellular permeability, this compound facilitates the transport of molecules across epithelial barriers. This property makes it a valuable tool in drug delivery research, particularly for enhancing the absorption of poorly permeable therapeutic agents. These application notes provide detailed protocols for utilizing this compound in two standard in vitro permeability assays: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Mechanism of Action

AT-1002 exerts its effect by interacting with the extracellular domains of tight junction proteins, leading to a temporary and reversible opening of the paracellular pathway. This mechanism involves the redistribution of key tight junction proteins such as Zonula Occludens-1 (ZO-1), which results in an increased flux of molecules through the space between adjacent epithelial cells. The effect is transient, with the barrier integrity being restored upon removal of the peptide.

Data Presentation

Table 1: Effect of this compound on Caco-2 Monolayer Integrity and Permeability

| This compound Concentration | Transepithelial Electrical Resistance (TEER) (% of Control) | Apparent Permeability (Papp) of Lucifer Yellow (10⁻⁶ cm/s) | Fold Increase in LY Permeability |

| Control (0 mg/mL) | 100% | Typical baseline value | 1 |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 5 mg/mL | Dose-dependent decrease | Substantial increase | ~40-fold[1] |

Note: While a dose-dependent decrease in TEER and a substantial increase in Lucifer Yellow permeability have been reported, specific quantitative values at varying concentrations of this compound are not consistently available in the public domain. The ~40-fold increase at 5 mg/mL is a key reported data point.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that serve as a well-established in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Lucifer Yellow (LY) CH dilithium salt

-

Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Sub-culture the cells every 3-4 days.

-

For permeability studies, seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with stable TEER values. Change the medium every 2-3 days.

-

-

Preparation of this compound and Lucifer Yellow Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute to the desired final concentrations in pre-warmed (37°C) transport buffer.

-

Prepare a stock solution of Lucifer Yellow in the transport buffer. The final concentration in the donor compartment is typically 100 µM.

-

-

Permeability Assay:

-

On the day of the experiment, measure the TEER of the Caco-2 monolayers to ensure barrier integrity (typically >250 Ω·cm²).

-

Gently wash the monolayers twice with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Add the this compound solution containing Lucifer Yellow to the apical (donor) compartment. Include a control group with Lucifer Yellow but without this compound.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the removed volume with fresh, pre-warmed transport buffer.

-

After the final time point, measure the TEER again to assess any changes in monolayer integrity.

-

-

Quantification and Data Analysis:

-

Measure the fluorescence of the collected samples and standards using a fluorescence plate reader (Excitation λ ~428 nm, Emission λ ~536 nm).

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of permeation (amount of LY transported per unit time).

-

A is the surface area of the Transwell® membrane (cm²).

-

C₀ is the initial concentration of Lucifer Yellow in the donor compartment.

-

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive transcellular permeability. It is useful for assessing the intrinsic ability of a compound to diffuse across a lipid membrane.

Materials:

-

PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

UV-Vis spectrophotometer or LC-MS for quantification

Procedure:

-

Membrane Coating:

-

Carefully coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well).

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent. Dilute to the desired final concentration in PBS.

-

Prepare acceptor solution (PBS) in the acceptor plate wells.

-

-

Permeability Assay:

-

Add the this compound solution to the donor plate wells.

-

Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

-

-

Quantification and Data Analysis:

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

-

Calculate the permeability coefficient (Pe) using an appropriate equation based on the assay system and conditions.

-

Visualizations

Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

Caption: Experimental workflow for the Caco-2 in vitro permeability assay.

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

References

Application Notes and Protocols for AT-1002 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers.[1][2][3] As the trifluoroacetate (TFA) salt, AT-1002 is a valuable tool for in vitro studies aimed at understanding tight junction dynamics, as well as for developing strategies to enhance the delivery of therapeutic molecules across cellular barriers. These application notes provide detailed protocols for the dissolution, preparation, and use of AT-1002 TFA in cell culture experiments, along with an overview of its mechanism of action.

Product Information and Storage

| Property | Value |

| Product Name | This compound |

| Appearance | Lyophilized white to off-white powder |

| Molecular Weight | 821.91 g/mol |

| Purity | Typically ≥95% |

| Long-term Storage (Lyophilized) | -20°C |

| Storage of Stock Solutions | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stable for up to 6 months. |

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a high-concentration stock solution of this compound. It is critical to use sterile reagents and aseptic techniques to prevent contamination.

Materials:

-

Lyophilized this compound vial

-

Sterile, nuclease-free dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure the lyophilized powder is collected at the bottom.

-

Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of sterile DMSO to the vial to dissolve the peptide. For a 10 mM stock solution, for example, use the following calculation:

-

Volume of DMSO (µL) = (mass of peptide in mg / 821.91 g/mol ) * 100,000

-

-

Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. A clear solution should be obtained. Sonication in a water bath for a few minutes can aid in dissolving the peptide if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-retention polypropylene microcentrifuge tubes in volumes suitable for your experiments. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Note on TFA Salts: AT-1002 is supplied as a TFA salt, a common counterion from peptide synthesis. For most cell culture applications, the final concentration of TFA after diluting the stock solution in culture medium is negligible and does not affect cell viability or experimental outcomes. However, for highly sensitive assays, TFA removal or exchange with a different salt (e.g., hydrochloride or acetate) may be considered.[4][5][6]

Protocol 2: Assessment of Tight Junction Modulation using Transepithelial Electrical Resistance (TEER)

This protocol outlines a typical experiment to measure the effect of this compound on the integrity of an epithelial cell monolayer, such as Caco-2 cells, by measuring TEER.

Materials:

-

Caco-2 cells (or other suitable epithelial/endothelial cell line)

-

Complete cell culture medium

-

Cell culture inserts (e.g., Transwell®)

-

TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)

-

This compound stock solution (prepared as in Protocol 1)

-

Sterile PBS

Experimental Workflow:

References

- 1. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocat.com [biocat.com]

- 5. biomatik.com [biomatik.com]

- 6. genscript.com [genscript.com]

Application Notes and Protocols for AT-1002 TFA Administration in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002, a synthetic hexapeptide, is a potent regulator of intestinal tight junctions and acts as a paracellular absorption enhancer.[1][2] Derived from Vibrio cholerae's zonula occludens toxin (Zot), AT-1002 has demonstrated the ability to reversibly open tight junctions, thereby increasing the permeability of the intestinal epithelium to various molecules.[1][2][3] This property makes it a valuable tool in preclinical research for enhancing the oral bioavailability of poorly absorbed therapeutic agents. These application notes provide detailed protocols and compiled data for the administration of AT-1002 TFA in various animal research models.

Mechanism of Action

AT-1002 is believed to exert its effects by acting as a zonulin antagonist.[4][5] Zonulin is a physiological modulator of intestinal permeability. By antagonizing zonulin, AT-1002 prevents the disassembly of tight junctions, leading to a restoration and enhancement of the intestinal barrier function.[4][5] The downstream signaling cascade involves the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways, leading to the tyrosine phosphorylation of the tight junction protein ZO-1 and subsequent rearrangement of actin filaments.[2] A related peptide, larazotide acetate, has also been shown to inhibit myosin light chain kinase (MLCK), which reduces tension on actin filaments and facilitates the closure of tight junctions.[4]

Data Presentation: In Vivo Studies

The following tables summarize quantitative data from key in vivo studies investigating the effects of AT-1002 administration in animal models.

Table 1: Enhancement of Drug Absorption with AT-1002 in Rats

| Co-administered Drug | Animal Model | AT-1002 Dose | Administration Route | Key Finding | Reference |

| Low Molecular Weight Heparin | Rat | 100 µg/kg | Oral | ~20.5% relative oral bioavailability | [1] |

| Cyclosporin A | Sprague-Dawley Rat | 10 mg/kg | Intraduodenal | 1.55 to 2.50-fold increase in plasma concentration | [6] |

| Cyclosporin A | Sprague-Dawley Rat | 40 mg/kg | Intraduodenal | 1.77 to 2.56-fold increase in Cmax | [6][7] |

| Salmon Calcitonin | Rat | 1 mg | Co-administration | 5.2-fold increase in AUC | [2] |

Table 2: In Vitro Efficacy of AT-1002

| Cell Line | AT-1002 Concentration | Duration of Exposure | Effect | Reference |

| Caco-2 | 0.025% | Not specified | ~2-fold increase in ardeparin permeability | [1] |

| Caco-2 | < 0.0028% | Not specified | No significant cytotoxicity | [1] |

Experimental Protocols

Protocol 1: Enhancing Oral Bioavailability of a Co-administered Drug in Rats

This protocol is based on studies evaluating the enhancement of low molecular weight heparin and cyclosporin A absorption.[1][6]

Materials:

-

This compound

-

Drug of interest

-

Vehicle for oral/intraduodenal administration (e.g., saline, corn oil)

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles or intraduodenal catheter

-

Blood collection supplies

Procedure:

-

Animal Preparation: Fast animals overnight (approximately 12-14 hours) with free access to water.

-

Formulation Preparation: Prepare the administration solution by dissolving this compound and the drug of interest in the chosen vehicle. Sonication may be required for complete dissolution. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

-

Administration:

-

Oral Gavage: Administer the prepared solution to the rats using an appropriate gauge oral gavage needle.

-

Intraduodenal Administration: For direct delivery to the small intestine, administer the solution via a surgically implanted intraduodenal catheter.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via an appropriate route (e.g., tail vein, retro-orbital sinus).

-

Sample Processing and Analysis: Process the blood samples to obtain plasma or serum. Analyze the concentration of the co-administered drug using a validated analytical method (e.g., LC-MS/MS, ELISA).

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the effect of AT-1002 on drug absorption.

Protocol 2: Assessment of Intestinal Permeability in a Porcine Model (Adapted from Larazotide Acetate Studies)

This protocol is adapted from studies on the closely related peptide, larazotide acetate, in a porcine model, which is a relevant large animal model for gastrointestinal studies due to its anatomical and physiological similarities to humans.[5]

Materials:

-

This compound (or a delayed-release formulation)

-

Healthy, fasted pigs

-

Capsules for oral administration (if not using a delayed-release formulation)

-

Intestinal fluid sampling equipment

Procedure:

-

Animal Preparation: Fast the pigs overnight (approximately 14 hours). Withhold water for 2 hours pre- and post-dosing.

-

Administration: Administer a single oral dose of this compound. For peptides sensitive to gastric degradation, a delayed-release formulation is recommended to ensure delivery to the proximal small intestine.

-

Intestinal Fluid Sampling: Collect intestinal fluid samples from the duodenum and jejunum at various time points post-administration (e.g., 0, 30, 60, 90, 120 minutes).

-

Sample Analysis: Analyze the concentration of AT-1002 in the intestinal fluid samples to determine its local concentration and transit time.

-

Permeability Assessment: Co-administer a non-absorbable marker (e.g., mannitol, inulin) with AT-1002 and measure its appearance in the bloodstream over time to assess changes in intestinal permeability.

References

- 1. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of intestinal tight junctions by Zonula occludens toxin permits enteral administration of insulin and other macromolecules in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Revolutionizing Drug Delivery: Harnessing AT-1002 TFA to Enhance Drug Absorption

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of pharmaceutical research, the challenge of poor drug absorption remains a significant hurdle in the development of effective oral therapies. AT-1002 TFA, a synthetic peptide also known as larazotide acetate, is emerging as a promising tool for researchers and drug development professionals. By reversibly modulating tight junctions in the intestinal epithelium, this compound offers a novel approach to transiently increase intestinal permeability, thereby enhancing the absorption of a wide range of therapeutic molecules. These application notes provide a comprehensive overview of the use of this compound in drug absorption studies, complete with detailed protocols and supporting data.

Introduction to this compound

This compound is a first-in-class tight junction regulator that functions as a zonulin antagonist.[1] Zonulin is a protein that modulates the permeability of the intestinal barrier by disassembling the tight junctions between epithelial cells.[2][3][4] In certain pathological conditions, the zonulin pathway can be overactive, leading to increased intestinal permeability. This compound mimics a region of zonulin, allowing it to interact with the same receptors and transiently open these junctions in a controlled manner. This mechanism provides a unique opportunity to improve the oral bioavailability of drugs that are otherwise poorly absorbed.

Mechanism of Action: The Zonulin Pathway

This compound's mechanism of action is intrinsically linked to the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability. The peptide acts as a competitive antagonist at the zonulin receptor, initiating a cascade of intracellular events that lead to the reversible opening of tight junctions.

Applications in Drug Absorption Studies

This compound can be utilized in both in vitro and in vivo models to investigate and enhance drug absorption.

-

In Vitro Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is the gold standard for in vitro prediction of intestinal drug absorption.[5][6] this compound can be co-incubated with a drug of interest to assess its potential for enhanced paracellular transport. Key parameters measured include the transepithelial electrical resistance (TEER), a measure of monolayer integrity, and the apparent permeability coefficient (Papp) of a marker molecule.

-

In Vivo Bioavailability Studies: Animal models are crucial for evaluating the in vivo efficacy of this compound in enhancing the systemic absorption of co-administered drugs. Pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) are measured to quantify the increase in bioavailability.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intestinal permeability from various studies.

| Parameter | Model | Treatment | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | AT-1002 (0.5 - 5 mg/mL) | Dose-dependent decrease | [2] |

| Lucifer Yellow Permeability | Caco-2 cells | AT-1002 (5 mg/mL) | ~40-fold increase | [2] |

Table 1: In Vitro Effects of this compound on Caco-2 Cell Monolayer Permeability